![molecular formula C10H10N4S B4735314 N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine](/img/structure/B4735314.png)
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. It has been shown to have anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has antimicrobial activity against various bacteria and fungi.
Mechanism of Action
The mechanism of action of N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. Moreover, it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. It inhibits the activity of enzymes, such as topoisomerase IIα and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. It also affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. Furthermore, it has been shown to induce oxidative stress, leading to the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability under normal laboratory conditions. It also has a broad spectrum of biological activities, making it a potential lead compound for drug discovery. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine. One direction is to explore its potential as a lead compound for drug discovery in various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, to identify its molecular targets and pathways. Moreover, it is important to study its pharmacokinetics and pharmacodynamics, to optimize its efficacy and safety in vivo. Finally, it is necessary to evaluate its potential toxicity and side effects, to ensure its suitability for clinical use.
Conclusion:
N-allyl-5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine is a compound with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a lead compound for drug discovery and to optimize its efficacy and safety for clinical use.
properties
IUPAC Name |
N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBCLMVEAQMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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